molecular formula C12H14F13O3P B1600737 (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester CAS No. 350608-55-8

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

Cat. No. B1600737
M. Wt: 484.19 g/mol
InChI Key: YPQKUXRTMVAZPK-UHFFFAOYSA-N
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Description

“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .


Physical And Chemical Properties Analysis

“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability .

Scientific Research Applications

Coordination and Photophysical Properties

A study on lanthanide(III) complexes with tridentate bipyridines, including a diethyl ester phosphonic acid, highlights its potential in influencing coordination and photophysical properties. The phosphonic acid derivative forms stable complexes with lanthanide cations, displaying significant photophysical properties, including efficient ligand-to-metal energy transfer in Europium and Terbium complexes (Comby et al., 2004).

Synthesis of Phosphonodifluoromethylene Analogues

Research has explored the synthesis of phosphonodifluoromethylene analogues of nucleoside 3'-phosphates using phosphoric esters of secondary alcohols, such as diethyl difluoromethylphosphonothioate. This synthesis approach is significant for biological systems, providing insights into the construction of nucleoside analogues (Lopin et al., 2002).

Multi-Component Synthesis

A method for preparing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters via a multi-component reaction has been developed. This process demonstrates the application of phosphonic acid diethyl esters in synthesizing structurally diverse compounds under mild conditions (Gaikwad et al., 2011).

Synthesis of Fluorinated Vinyl Ethers

Phosphonate ester-containing fluorinated vinyl ethers have been synthesized, showcasing the application of phosphonate esters in creating novel compounds with potential in various fields like materials science (Pedersen et al., 1996).

Sequential Transformations of Phosphonate

Research has demonstrated the synthesis of perfluoroalkylated alpha-fluoro-alpha,beta unsaturated esters through sequential transformations of phosphonate. This highlights the application of phosphonic acid diethyl ester in synthesizing complex organic molecules with potential pharmacological applications (Shen & Ni, 1997).

Catalysis and Molecular Docking Study

Phosphonic acid diethyl ester derivatives have been synthesized using a dual basic ionic liquid as a catalyst. This study underscores the use of phosphonic acid diethyl esters in catalysis and potential bioactivity, as assessed by molecular docking studies (Gaikwad et al., 2019).

Photolytic α-Scission in Acyl Phosphonic Acid Esters

A study on the photolysis of acyl phosphonic acid esters, including diethyl esters, has revealed significant insights into the photolytic α-scission process. This research is crucial for understanding the chemical behavior of phosphonic aciddiethyl esters under specific conditions, which can be relevant in photophysical studies and material science applications (Majima & Schnabel, 2010).

Synthesis of Fluorine Substituted α-Aminophosphonic Acids

Research on the synthesis of novel fluorine substituted α-amino phosphonic acids containing triazin moieties has been conducted. These acids demonstrate potential as antioxidant agents, highlighting the role of phosphonic acid diethyl esters in creating bioactive compounds (Makki et al., 2018).

Derivatization for HPLC Analysis

A method for the derivatization of alpha-aminophosphonic acids for HPLC analysis involves converting the amino functionality to a specific urethane and then esterifying the phosphonic acid moiety. This indicates the use of phosphonic acid diethyl esters in analytical chemistry, particularly in enhancing detection sensitivity in HPLC (Huber & Calabrese, 1985).

Synthesis of α-Thymidine 5′-Aryl Phosphonates

The creation of diethyl(N-arylaminocarbonyl)methyl phosphonates and their application in synthesizing α-thymidine 5′-aryl phosphonates showcases the role of phosphonic acid diethyl esters in nucleoside chemistry. This research has implications for developing compounds with potential therapeutic applications (Ivanov et al., 2013).

Helicity Induction in Polyphenylacetylenes

Studies on polyphenylacetylenes bearing phosphonic acid pendants have shown that these compounds can form helical conformations upon complexation with chiral amines. This indicates the utility of phosphonic acid diethyl esters in material science, particularly in developing polymers with specific optical properties (Onouchi et al., 2004).

properties

IUPAC Name

8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQKUXRTMVAZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454097
Record name (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

CAS RN

350608-55-8
Record name (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooctane (5.68 g, 11.98 mmol) and P(OEt)3 (4 ml, excess) were placed in a 50 ml RBF fitted with a reflux condenser. The mixture was subjected to microwave irradiation (300 W) for 2 hours (max. temp ca. 155° C.) after which time the starting iodide was no longer visible by TLC. Volatiles were distilled in vacuo (150° C., 0.01 torr) to give the crude material as a thick yellow oil. Column chromatography (silica gel, EtOAc elution) afforded the desired product as a thick pale yellow oil. Yield 3.71 g, 64%. Analysis found (calculated) %: C, 29.25 (29.77); H, 2.96 (2.91). 1H NMR (CDCl3, 400 MHz, 298 K): δ 4.11 (m, 4H), 2.36 (m, 2H), 1.98 (m, 2H), 1.33 (t, J=7 Hz). 13C{1H} NMR (CDCl3, 100 MHz, 298 K): δ 121-105 (m, C-F coupling unresolved), 62.18 (d, JC-P=6 Hz), 25.15 (t, JC-F=24 Hz), 17.10 (d of t, JC-P=148 Hz, JC-F=4 Hz), 16.34 (d, JC-P=6 Hz). 31P{1H} NMR (CDCl3, 162 MHz, 298 K): δ 28.96. MS (FAB, m/z): 485 ([M+H]+, 100%). Exact mass found (calculated for [M+H]+, m/z): 485.05499 (485.05513).
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Schulmeyer, SA Paniagua, PA Veneman… - Journal of Materials …, 2007 - pubs.rsc.org
Sputter-deposited BaTiO3 thin films have been modified with an alkylphosphonic acid and a partially-fluorinated alkylphosphonic acid in order to model the surface composition of …
Number of citations: 76 pubs.rsc.org

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